3-Chloroisothiazole-5-carboxylic acid

Medicinal Chemistry Agrochemical Synthesis Physicochemical Profiling

Sourcing regioisomerically pure isothiazole intermediates with consistent reactivity is a critical bottleneck in medicinal chemistry. 3-Chloroisothiazole-5-carboxylic acid (98% purity, pKa 2.28) provides a single, well-defined scaffold for amide coupling and FBDD library synthesis. - Predicted bp ~195 °C for streamlined solvent-swap protocols - Enables regioselective derivatization for kinase-targeted probes - Consistent 98% purity reduces downstream purification failures

Molecular Formula C4H2ClNO2S
Molecular Weight 163.58
CAS No. 1368382-15-3
Cat. No. B2528366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisothiazole-5-carboxylic acid
CAS1368382-15-3
Molecular FormulaC4H2ClNO2S
Molecular Weight163.58
Structural Identifiers
SMILESC1=C(SN=C1Cl)C(=O)O
InChIInChI=1S/C4H2ClNO2S/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
InChIKeyLUOIHYBOYDEPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisothiazole-5-carboxylic acid (CAS 1368382-15-3): A Key Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloroisothiazole-5-carboxylic acid (C₄H₂ClNO₂S, MW 163.58 g/mol) is a heterocyclic building block featuring an isothiazole ring with a chlorine atom at the 3‑position and a carboxylic acid group at the 5‑position . This compound belongs to the class of monocarboxylic acid isothiazoles, which are pivotal intermediates in the synthesis of bioactive molecules for drug discovery and crop protection . Its dual functionality (chloro and carboxylic acid) enables regioselective derivatization, making it a versatile scaffold for constructing complex heterocyclic libraries.

Why 3-Chloroisothiazole-5-carboxylic acid Cannot Be Replaced by Its Positional Isomers or Unsubstituted Analogs


The position of the chlorine substituent and the carboxylic acid group on the isothiazole ring critically influences the compound's acidity, boiling point, and reactivity. Simple replacement with 3‑chloroisothiazole‑4‑carboxylic acid (CAS 933690‑30‑3) or the unsubstituted isothiazole‑5‑carboxylic acid (CAS 10271‑85‑9) can lead to different pKa values, altered solubility profiles, and divergent reactivity in amide coupling or esterification reactions . Thus, generic substitution without accounting for these physicochemical differences can compromise synthetic efficiency and biological outcome.

Quantitative Physicochemical and Synthetic Differentiation Evidence for Sourcing 3-Chloroisothiazole-5-carboxylic acid


pKa Differentiation: 3-Chloro-5-carboxylic acid Isomer Is a Weaker Acid than the 4-Carboxylic Analog

The predicted pKa of 3-chloroisothiazole-5-carboxylic acid (2.28 ± 0.10) is significantly higher than that of its positional isomer 3-chloroisothiazole-4-carboxylic acid (1.90 ± 0.25) . This 0.38-unit difference indicates that the 5-carboxylic acid isomer is a weaker acid, which can translate to lower aqueous solubility at physiological pH and different ionization behavior in biological assays.

Medicinal Chemistry Agrochemical Synthesis Physicochemical Profiling

Boiling Point Difference: 5-Carboxylic Acid Isomer Has a Higher Approximate Boiling Range

The predicted boiling point of 3-chloroisothiazole-5-carboxylic acid (195.4 ± 33.0 °C) is roughly 8 °C higher than that of 3-chloroisothiazole-4-carboxylic acid (187.3 °C at 760 mmHg) . This suggests a slightly lower vapor pressure, which can affect purification strategies such as distillation or vacuum drying, as well as considerations regarding residual solvent removal.

Process Chemistry Purification Thermal Stability

Purity Specifications: Reliable Supply with ≤98% Purity at the 5-Carboxylic Acid Isomer

Commercially available 3-chloroisothiazole-5-carboxylic acid is offered with a minimum purity of 95% (by ABCR) and up to 98% (by Leyan) . In contrast, the 4‑carboxylic acid isomer is typically listed at 95% purity , with fewer suppliers offering higher grades. The ability to source 98% purity directly reduces the need for in‑house purification and ensures more reproducible reaction outcomes.

Quality Control Procurement Synthetic Reliability

Regioselective Reactivity Advantage: The 5‑Carboxylic Acid Group Enables Specific Derivatization Not Accessible with the 4‑Isomer

In isothiazole chemistry, the electronic influence of the chlorine atom at position 3 differentially activates the 5‑position carboxylic acid for nucleophilic attack compared to the 4‑isomer. While no direct kinetic study exists, the patent literature on isothiazole‑5‑carboxylic acid derivatives clearly shows that the 5‑carboxylic acid scaffold is the privileged regioisomer for generating fungicidal and herbicidal lead series [1]. The 4‑carboxylic acid isomer is notably absent from analogous agrochemical patents, suggesting that the regiochemistry is critical for target engagement.

Medicinal Chemistry Synthesis Library Construction Amide Coupling

Acidity Gap Relative to Unsubstituted Isothiazole‑5‑carboxylic acid

The predicted pKa of 3-chloroisothiazole-5-carboxylic acid (2.28) is approximately 1.05 units higher than that of unsubstituted isothiazole‑5‑carboxylic acid (pKa 1.23) [1]. This substantial difference reflects the electron‑withdrawing effect of the chlorine atom, which stabilizes the conjugate base. In medicinal chemistry campaigns, this can influence the compound's speciation at intestinal pH (∼6.5), potentially affecting passive permeability when the compound is used as a fragment or intermediate.

Physicochemical Profiling Drug Design Bioavailability Prediction

Preferred Application Scenarios for 3-Chloroisothiazole-5-carboxylic acid Driven by Quantitative Differentiation


Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting Purine‑Metabolizing Enzymes

The moderate acidity (pKa 2.28) and the chloro‑substituted isothiazole core make this compound an attractive fragment for targeting xanthine oxidase or other purine‑pathway enzymes. Its predicted solubility profile in polar solvents supports rapid analogue synthesis via amide coupling, a common strategy in FBDD .

Agrochemical Lead Optimization Requiring High‑Purity Starting Material

With commercial purity reaching 98%, this compound is suitable for the synthesis of novel isothiazole‑5‑carboxamide fungicides, directly building on the precedent established in US Patent 6,191,155 [1]. The higher starting purity reduces purification bottlenecks during library synthesis.

Process Chemistry Development Where Boiling Point and Volatility Matter

The predicted boiling point of approximately 195 °C provides a benchmark for designing vacuum‑distillation or solvent‑swap protocols. This is particularly relevant when scaling reactions that require rigorous removal of high‑boiling solvents.

Prodrug Design Requiring pH‑Dependent Release

The elevated pKa relative to unsubstituted isothiazole‑5‑carboxylic acid [2] suggests that esters or amides of this compound may exhibit altered hydrolysis rates in physiological compartments, an exploitable feature in designing esterase‑labile prodrugs.

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